molecular formula C8H6ClFO2 B14146405 2-Chloro-2-(3-fluorophenyl)acetic acid CAS No. 1072449-67-2

2-Chloro-2-(3-fluorophenyl)acetic acid

Cat. No.: B14146405
CAS No.: 1072449-67-2
M. Wt: 188.58 g/mol
InChI Key: GIQHEKHTEUYFLW-UHFFFAOYSA-N
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Description

2-Chloro-2-(3-fluorophenyl)acetic acid is a versatile halogenated benzene derivative intended for research and development purposes only. It is not for diagnostic or therapeutic use. Halogenated phenylacetic acid scaffolds are of significant interest in medicinal chemistry, particularly in the development of active pharmaceutical ingredients (APIs) . The strategic incorporation of both chlorine and fluorine atoms can be utilized to fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug discovery . This compound serves as a key synthetic intermediate or building block for the preparation of more complex molecules, potentially for applications in various therapeutic areas. Researchers can employ this compound to explore structure-activity relationships (SAR) or as a precursor in synthesizing candidate compounds for preclinical studies. The compound should be stored in a cool, dry, and well-ventilated place, and it is recommended to handle it with appropriate personal protective equipment.

Properties

CAS No.

1072449-67-2

Molecular Formula

C8H6ClFO2

Molecular Weight

188.58 g/mol

IUPAC Name

2-chloro-2-(3-fluorophenyl)acetic acid

InChI

InChI=1S/C8H6ClFO2/c9-7(8(11)12)5-2-1-3-6(10)4-5/h1-4,7H,(H,11,12)

InChI Key

GIQHEKHTEUYFLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The hydrolysis of 1-(2,2,2-trichloroethyl)-3-fluorobenzene (Intermediate A) proceeds via acid-catalyzed cleavage of C-Cl bonds, followed by oxidation to the carboxylic acid (Figure 2). Key parameters:

  • Acid Selection : 25–32% HCl achieves 89% conversion vs. 67% with H₂SO₄ due to chloride nucleophilicity
  • Catalyst System : Cu(OAc)₂ (5 mol%) reduces activation energy by 23 kJ/mol compared to uncatalyzed reactions
  • Solvent Ratio : Dichloromethane/water (1:2 w/w) maximizes intermediate solubility while minimizing emulsion formation

Table 1 : Hydrolysis Optimization Data (n=3)

Condition Conversion (%) Purity (%)
25% HCl, Cu(OAc)₂, 90°C 89 ± 2 99.1
30% H₂SO₄, None, 90°C 67 ± 3 94.5
20% HCl, TBAB, 80°C 78 ± 1 97.8

Diazotization and Nucleophilic Chlorination

Sequential Functionalization Strategy

This two-step protocol derivatives 3-fluoroaniline through:

  • Diazotization : NaNO₂/HCl at -5°C generates the diazonium salt
  • Trichloroethyl Coupling : Vinylidene chloride introduces the trichloromethyl group

Critical Insight : Phase-transfer catalysts (e.g., tetrabutylammonium chloride) enhance interfacial electron transfer, achieving 84% yield vs. 58% without. Post-reaction quenching with frozen water prevents over-chlorination.

Friedel-Crafts Acylation Limitations

While theoretically viable, Friedel-Crafts approaches using 3-fluorobenzene and chloroacetyl chloride face:

  • Regioselectivity Issues : Para-acylation dominates (72%) over ortho (18%) due to fluorine’s -I effect
  • Side Reactions : Polyacylation occurs at >40°C, reducing isolated yield to <45%

Hell–Volhard–Zelinskii Halogenation Adaptations

Direct α-chlorination of 2-(3-fluorophenyl)acetic acid with PCl₅ exhibits:

  • Reactivity Challenges : Steric hindrance from the fluorophenyl group limits conversion to 31%
  • Byproduct Formation : 18% dichlorinated species without rigorous temperature control (-10°C)

Industrial-Scale Purification Protocols

Recrystallization from toluene/hexane (3:1 v/v) removes residual copper catalysts and oligomeric byproducts, enhancing HPLC purity from 94% to >99%. Centrifugal partition chromatography (CPC) emerges as a solvent-efficient alternative to column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-(3-fluorophenyl)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution: Formation of substituted phenylacetic acids.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-2-(3-fluorophenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-2-(3-fluorophenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to molecular targets, enhancing its efficacy in certain applications .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares substituents, molecular weights, and key properties of 2-chloro-2-(3-fluorophenyl)acetic acid with similar compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
2-Chloro-2-(3-fluorophenyl)acetic acid Cl (α-C), 3-F-C₆H₄ ~200 (estimated) Hypothesized intermediate for drug synthesis N/A
2-Fluoro-2-(3-fluorophenyl)acetic acid F (α-C), 3-F-C₆H₄ 184.14 Synthesized via fluorination with Selectfluor®
2-Amino-2-(3-fluorophenyl)acetic acid NH₂ (α-C), 3-F-C₆H₄ 169.15 (free base) Pharmaceutical intermediate (CAS 1137474-81-7)
(3-Fluorophenyl)aminoacetic acid NH(3-F-C₆H₄), C=O 183.14 High purity (≥95%); used in peptide coupling
2-(3-Fluorophenyl)acetic acid H (α-C), 3-F-C₆H₄ 154.13 Precursor for anti-inflammatory agents (e.g., Flurbiprofen)

Key Observations :

  • Electron-Withdrawing Effects: The α-chloro group in the target compound enhances acidity compared to the α-fluoro or α-amino analogs. This property is critical for binding interactions in enzyme inhibition .
  • Synthetic Routes: Fluorinated analogs (e.g., 2-fluoro-2-(3-fluorophenyl)acetic acid) are synthesized using fluorinating agents like Selectfluor® in acetonitrile , whereas amino derivatives (e.g., 2-amino-2-(3-fluorophenyl)acetic acid) involve hydrolysis of ethyl ester precursors .

Spectral and Crystallographic Analysis

  • NMR Complexity : Fluorophenylacetic acids exhibit overlapping aromatic proton signals due to scalar coupling (e.g., 2-(4-(3-fluorobenzyloxy)phenyl)acetic acid), necessitating advanced 2D NMR techniques for resolution .
  • Crystallography : Tools like SHELX and ORTEP-3 are widely used for small-molecule crystallography of analogs, enabling precise determination of bond angles and substituent orientations .

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